molecular formula C15H15NO B8779980 4-(3,4-Dihydro-2H-chromen-2-yl)aniline CAS No. 73110-90-4

4-(3,4-Dihydro-2H-chromen-2-yl)aniline

Cat. No. B8779980
CAS RN: 73110-90-4
M. Wt: 225.28 g/mol
InChI Key: PIHTZXJLJILBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04461907

Procedure details

4-Acetylamino-2'-hydroxychalcone (7.20 g.), was boiled under reflux with acetic acid (100 ml) and concentrated hydrochloric acid (25 ml.) for 7 hrs. The clear solution of 4'-aminoflavanone hydrochloride was treated under a nitrogen atmosphere with amalgamated zinc (from zinc powder (40 g.) and mercuric chloride (0.8 g.)) and stirred at room temperature for 4 hrs. The residual zinc was filtered off and washed with acetic acid. The combined washings and filtrate were neutralised to bicarbonate solution, and the oily product extracted into dichloromethane. The solution was chromatographed on neutral alumina, eluting with dichloromethane and the first fraction evaporated giving the solid 4'-aminoflavan, which was recrystallised from boiling 60°-80° C. petroleum ether, cooling to -10° C., yielding 180 mg., m.p. 85°-87° C.
Name
4-Acetylamino-2'-hydroxychalcone
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
4'-aminoflavanone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 g
Type
catalyst
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[OH:21])=O)=[CH:7][CH:6]=1)(=O)C.Cl.Cl.NC1C=CC(C2CC(=O)C3C(=CC=CC=3)O2)=CC=1>[Zn].C(O)(=O)C>[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]2[CH2:12][CH2:13][C:15]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[O:21]2)=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
4-Acetylamino-2'-hydroxychalcone
Quantity
7.2 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)C=CC(=O)C1=C(C=CC=C1)O
Step Two
Name
4'-aminoflavanone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=CC=C(C2OC3=CC=CC=C3C(C2)=O)C=C1
Name
Quantity
40 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The residual zinc was filtered off
WASH
Type
WASH
Details
washed with acetic acid
EXTRACTION
Type
EXTRACTION
Details
the oily product extracted into dichloromethane
CUSTOM
Type
CUSTOM
Details
The solution was chromatographed on neutral alumina
WASH
Type
WASH
Details
eluting with dichloromethane
CUSTOM
Type
CUSTOM
Details
the first fraction evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=C(C2OC3=CC=CC=C3CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.